

Spectroscopic Profile of 6-Methoxy-4-methylquinolin-2-ol: A Technical Guide

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Compound of Interest

Compound Name: 6-Methoxy-4-methylquinolin-2-ol

Cat. No.: B106778

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Introduction

6-Methoxy-4-methylquinolin-2-ol is a heterocyclic organic compound belonging to the quinolinone family. Quinoline derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities. The precise characterization of these molecules is fundamental for drug discovery and development, ensuring purity, confirming structure, and understanding physicochemical properties. This technical guide provides a summary of the available and predicted spectroscopic data for **6-Methoxy-4-methylquinolin-2-ol** (CAS: 5342-23-4), along with generalized experimental protocols for acquiring such data.

It is important to note that while mass spectrometry data is available, a complete, experimentally verified set of ¹H NMR, ¹³C NMR, and IR spectra for **6-Methoxy-4-methylquinolin-2-ol** is not readily found in peer-reviewed literature. The NMR and IR data presented herein are therefore predicted based on the analysis of structurally similar compounds and established principles of spectroscopy.

Molecular Structure

IUPAC Name: 6-methoxy-4-methyl-1H-quinolin-2-one[1] Molecular Formula: C₁₁H₁₁NO₂[1][2]

Molecular Weight: 189.21 g/mol [1][2]

The structure consists of a quinolin-2-ol core with a methoxy group at the C6 position and a methyl group at the C4 position. It exists in tautomeric equilibrium with its keto form, 6-methoxy-4-methylquinolin-2(1H)-one, which is generally the more stable form.

Spectroscopic Data Summary

The following tables summarize the available and predicted spectroscopic data for **6-Methoxy-4-methylquinolin-2-ol**.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and exact mass of a compound. The data below is based on the NIST Mass Spectrometry Data Center records for this compound.[\[1\]](#)

Parameter	Value	Reference
Molecular Ion (M ⁺)	m/z 189	[1]
Key Fragments	m/z 174, 146	[1]
Predicted Fragmentation	Loss of methyl radical (-CH ₃) from the methoxy group or the molecular ion to give m/z 174. Subsequent loss of carbon monoxide (-CO) from the quinolinone ring could lead to the fragment at m/z 146.	

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H5	~7.5 - 7.7	d	~8.5 - 9.0
H7	~7.2 - 7.4	dd	$J \approx 8.5, 2.5$
H8	~7.1 - 7.2	d	~2.5
H3	~6.2 - 6.4	s	-
OCH ₃	~3.8 - 3.9	s	-
CH ₃	~2.4 - 2.6	s	-
NH	~11.0 - 12.0	br s	-

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C2 (C=O)	~162 - 165
C4	~148 - 150
C6	~155 - 158
C8a	~138 - 140
C5	~122 - 124
C7	~120 - 122
C4a	~118 - 120
C8	~105 - 107
C3	~115 - 117
OCH ₃	~55 - 56
CH ₃	~18 - 20

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
~3100 - 2900	N-H Stretch	Amide (lactam)
~3050 - 3000	C-H Stretch (sp ²)	Aromatic Ring
~2950 - 2850	C-H Stretch (sp ³)	Methyl/Methoxy
~1650 - 1670	C=O Stretch	Amide (lactam)
~1600, ~1480	C=C Stretch	Aromatic Ring
~1250 - 1200	C-O Stretch (asymmetric)	Aryl-alkyl ether
~1050 - 1000	C-O Stretch (symmetric)	Aryl-alkyl ether
~850 - 800	C-H Bending (out-of-plane)	Substituted Aromatic

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of quinolinone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
- Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
- ¹H NMR Acquisition: Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
- ¹³C NMR Acquisition: Typical parameters include a spectral width of 220 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans (1024 or more) to achieve an adequate signal-to-noise ratio. Proton decoupling is typically used.
- Data Processing: The raw data (Free Induction Decay) is processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.

Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry (MS)

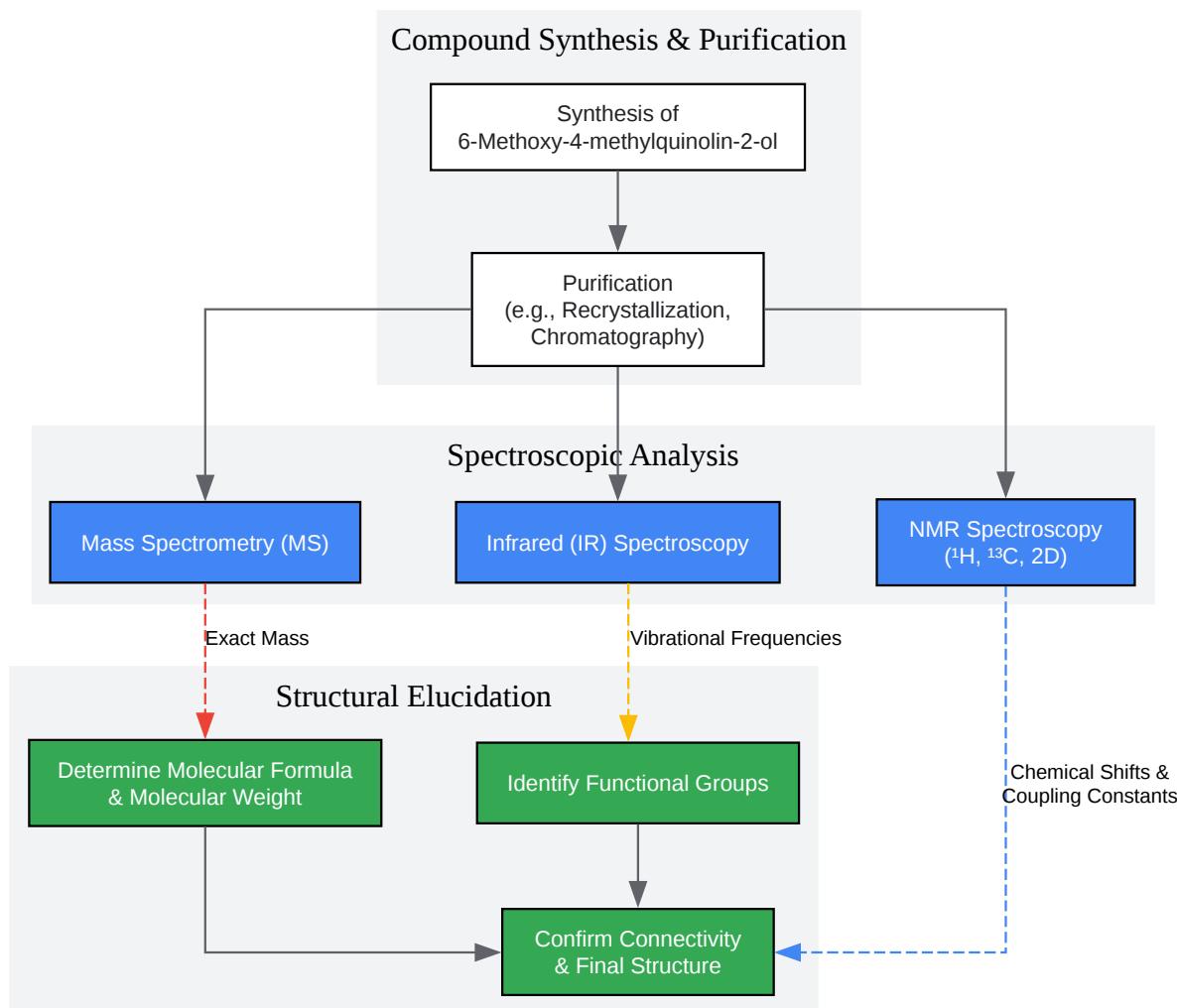
- **Sample Preparation:** Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
- **Instrumentation:** Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
- **Acquisition:** Infuse the sample solution directly into the ion source or inject it via a liquid chromatography system. Acquire the mass spectrum in positive ion mode to observe the protonated molecule $[M+H]^+$ or the molecular ion $M^{+\bullet}$.
- **Data Analysis:** Determine the accurate mass of the molecular ion and compare it with the calculated mass for the molecular formula $C_{11}H_{11}NO_2$ to confirm the elemental composition. Analyze the fragmentation pattern to gain further structural information.

Infrared (IR) Spectroscopy

- **Sample Preparation:** For solid samples, the Attenuated Total Reflectance (ATR) technique is most common. A small amount of the solid sample is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing the mixture into a thin disk.
- **Instrumentation:** Use a Fourier-Transform Infrared (FTIR) spectrometer.
- **Acquisition:** Record the spectrum typically over a range of 4000 to 400 cm^{-1} . A background spectrum of the empty accessory (or pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum.
- **Data Analysis:** Identify the characteristic absorption bands and assign them to the corresponding functional groups and bond vibrations within the molecule.

Workflow and Data Visualization

The logical flow of spectroscopic analysis for structural elucidation is crucial. It typically begins with techniques that confirm purity and elemental composition, followed by methods that reveal the detailed molecular structure.



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